molecular formula C10H9BrN2O2 B1378245 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid CAS No. 1420800-25-4

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

Cat. No. B1378245
CAS RN: 1420800-25-4
M. Wt: 269.09 g/mol
InChI Key: LXENVJKUNCQATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid is a chemical compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.09 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.


Molecular Structure Analysis

The molecular structure of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid can be represented by the canonical SMILES string: CC1=NC2=C(N1C)C(=CC(=C2)C(=O)O)Br . This indicates that the molecule contains a benzodiazole ring substituted with bromine, carboxylic acid, and two methyl groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid include a molecular weight of 269.09 g/mol and a molecular formula of C10H9BrN2O2 . The compound is canonicalized, with a complexity of 274, and has a covalently-bonded unit count of 1 . It has a topological polar surface area of 55.1Ų .

Scientific Research Applications

Synthesis and Reactivity

Synthetic Pathways and Chemical Transformations : The compound "7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid" and its derivatives have been explored in various synthetic pathways and chemical transformations. For instance, Kovac et al. (1981) described a new synthesis route for a compound closely related to 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid, starting from bromazepam. This pathway involved C(3) acylation and mild hydrolysis, leading to the formation of intermediates and final products with potential for further chemical reactions (Kovač, Belin, Fajdiga, & Sunjic, 1981). Similarly, Kawase and Hori (1970) studied the acetylation of related compounds, revealing insights into the reactivity of positions activated by the furan ring, which could inform further research on 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid (Kawase & Hori, 1970).

Fluorescent Derivatization and Analytical Chemistry

Fluorescence and Chromatographic Analysis : Narita and Kitagawa (1989) developed highly sensitive fluorescence derivatization reagents for carboxylic acids, which could potentially be applied to 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid for analytical purposes. This method involves the reaction with activated carboxylic acids to produce fluorescent amides, enhancing detection capabilities in chromatographic analysis (Narita & Kitagawa, 1989).

Medicinal Chemistry and Drug Design

Potential in Drug Development : The structural motifs present in 7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid and its derivatives exhibit potential in medicinal chemistry and drug design. For example, the work by Das, Tang, and Evans (2012) on the design and synthesis of boron-containing compounds as potential pan-RAR agonists showcases the versatility of similar compounds in developing therapeutics targeting specific receptors (Das, Tang, & Evans, 2012).

properties

IUPAC Name

7-bromo-1,2-dimethylbenzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c1-5-12-8-4-6(10(14)15)3-7(11)9(8)13(5)2/h3-4H,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXENVJKUNCQATJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C(=CC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-1,2-dimethylbenzodiazole-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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